molecular formula C20H17N5OS B2638021 1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034262-79-6

1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2638021
CAS No.: 2034262-79-6
M. Wt: 375.45
InChI Key: HPJGRUHDGVFCKN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular formula of this compound is C18H14N4O . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Radioligand Applications

The compound has been indicated as a promising radioligand in the study of 5-HT1A receptors in living human brains through positron emission tomography (PET) techniques. Specifically, WAY-100635, a compound structurally related to the query molecule, has been labeled with carbon-11 to investigate the kinetics of radioactivity uptake in the brain, providing vital data for the interpretation of receptor-binding parameters. This research highlights the compound's potential in enhancing the signal contrast in PET studies, paving the way for the development of refined biomathematical models for understanding brain function and disorders (Osman et al., 1996).

Metabolic Pathway Elucidation

The compound and its derivatives have been used to understand the metabolic pathways in humans, shedding light on the bioavailability, absorption, and excretion patterns, which are crucial for drug development and therapeutic applications. For instance, the metabolism and disposition of TPA023, a compound similar to the query molecule, were extensively studied, revealing insights into its extensive metabolism and excretion patterns, which are valuable for its potential use as a GABA-Aα2/3 receptor agonist (Polsky-Fisher et al., 2006).

Biomonitoring and Environmental Health

Studies on compounds structurally related to the query molecule have also contributed to environmental health and biomonitoring, particularly in understanding the extent of environmental exposure to certain insecticides and their metabolites. This is crucial in developing public health policies and regulations related to the use of these chemicals (Babina et al., 2012).

Understanding Drug Metabolism

Furthermore, the compound's derivatives have been pivotal in understanding the absorption, distribution, metabolism, and excretion of various drugs like Ticagrelor, offering insights into their pharmacokinetics and metabolism pathways. This is particularly valuable in drug development, ensuring safety and efficacy by understanding how drugs are processed in the human body (Teng et al., 2010).

Properties

IUPAC Name

1-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(20(10-11-20)14-5-2-1-3-6-14)21-13-18-23-22-17-9-8-15(24-25(17)18)16-7-4-12-27-16/h1-9,12H,10-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJGRUHDGVFCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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